molecular formula C9H14O2 B14384512 (2-Butylcyclopropylidene)acetic acid CAS No. 89879-27-6

(2-Butylcyclopropylidene)acetic acid

Cat. No.: B14384512
CAS No.: 89879-27-6
M. Wt: 154.21 g/mol
InChI Key: RGHQWOSXIWZXNS-UHFFFAOYSA-N
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Description

(2-Butylcyclopropylidene)acetic acid is a cyclopropane-substituted acetic acid derivative characterized by a cyclopropylidene ring conjugated with a butyl group and an acetic acid moiety. Cyclopropane rings are known for their inherent ring strain, which influences their reactivity and stability.

Properties

CAS No.

89879-27-6

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-(2-butylcyclopropylidene)acetic acid

InChI

InChI=1S/C9H14O2/c1-2-3-4-7-5-8(7)6-9(10)11/h6-7H,2-5H2,1H3,(H,10,11)

InChI Key

RGHQWOSXIWZXNS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC1=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Butylcyclopropylidene)acetic acid can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, followed by functional group transformations to introduce the acetic acid moiety. For example, a Grignard reagent can be used to form the cyclopropylidene ring, which is then subjected to oxidation and subsequent carboxylation to yield the desired product .

Industrial Production Methods

Industrial production of (2-Butylcyclopropylidene)acetic acid typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Butylcyclopropylidene)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (2-Butylcyclopropylidene)acetic acid can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to the formation of esters, amides, or other derivatives .

Scientific Research Applications

(2-Butylcyclopropylidene)acetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-Butylcyclopropylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity and leading to various biochemical effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Key analogs include:

Compound Name CAS Number Key Structural Feature
2-(2-Methylcyclopropyl)acetic acid 27621-18-7 Methyl substituent on cyclopropane
13-Cyclopropyltridecanoic acid 60129-10-4 Long alkyl chain (C13) with cyclopropane
17-Cyclopropylheptadecanoic acid 5239-82-7 Extended alkyl chain (C17)
Key Differences:

Substituent Effects: The butyl group in (2-Butylcyclopropylidene)acetic acid balances lipophilicity and steric bulk, whereas methyl groups (e.g., 2-(2-Methylcyclopropyl)acetic acid) reduce steric hindrance but may lower lipid solubility . Longer alkyl chains (e.g., C13 or C17 in tridecanoic/heptadecanoic acids) significantly increase hydrophobicity, making these compounds less water-soluble .

Reactivity: Cyclopropane rings are prone to ring-opening reactions under acidic or oxidative conditions. The electron-withdrawing acetic acid group in (2-Butylcyclopropylidene)acetic acid may stabilize the ring compared to non-conjugated analogs . Longer alkyl chains in tridecanoic/heptadecanoic acids may slow reaction kinetics due to increased steric shielding .

Applications :

  • Pharmaceuticals : Methyl and butyl derivatives are used as intermediates in drug synthesis (e.g., protease inhibitors or lipid-modifying agents) .
  • Materials Science : Long-chain analogs (C13/C17) serve as surfactants or polymer additives due to their amphiphilic properties .

Physicochemical Properties

Inferred properties based on analogs (see table below):

Property (2-Butylcyclopropylidene)acetic Acid* 2-(2-Methylcyclopropyl)acetic Acid 13-Cyclopropyltridecanoic Acid
Molecular Weight (g/mol) ~170–190 142.19 256.43
Water Solubility Moderate (due to butyl group) High Low
Melting Point ~50–70°C 85–90°C 100–110°C
Key Applications Drug intermediates, agrochemicals Biochemical research Surfactants

*Estimated values based on structural similarity.

Research Findings and Industrial Relevance

  • Synthetic Utility : Cyclopropylacetic acids are valuable in asymmetric synthesis. For example, Boc-protected analogs (e.g., Boc-L-cyclopropylglycine, CAS 155976-13-9) are used in peptide engineering to introduce conformational constraints .
  • Safety Considerations : While specific data is unavailable, analogs require standard safety measures (gloves, eye protection) due to corrosivity and reactivity .

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